8-Methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-3-2-4-10-7(6)8-5-9-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULGSXWARPNOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295144 | |
| Record name | 8-Methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-18-4 | |
| Record name | NSC99877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies For 1 2 3 Triazolo 1,5 a Pyridines
Cyclization Reactions fororganic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine Ring Formation
The construction of the triazole ring onto a pyridine (B92270) precursor is a common and versatile approach to synthesize organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridines. Various starting materials and cyclization conditions have been explored to achieve this transformation efficiently.
A foundational method for the synthesis of organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridines involves the use of 2-aminopyridines as starting materials. For the synthesis of 8-Methyl- organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine, the corresponding precursor would be 2-amino-3-methylpyridine (B33374). A general and effective procedure involves the reaction of the 2-aminopyridine (B139424) derivative with a suitable reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring.
One such approach involves a copper-catalyzed reaction of 2-aminopyridines with nitriles. While a specific example for the 8-methyl derivative is not detailed in the provided literature, the general method suggests that 2-amino-3-methylpyridine could react with a nitrile in the presence of a copper catalyst, such as copper(I) bromide, under an air atmosphere to yield 8-Methyl- organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine. nih.gov The reaction proceeds through a sequential N-C and N-N bond-forming oxidative coupling. Another strategy involves a heterogeneous Cu-Zn/Al-Ti catalyst system for the reaction of 2-aminopyridine with nitriles under atmospheric air. mdpi.com
| Starting Material | Reagent | Catalyst | Product | Reference |
| 2-Amino-3-methylpyridine | Nitrile | CuBr | 8-Methyl- organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine | nih.gov |
| 2-Aminopyridine | Nitrile | Cu-Zn/Al-Ti | organic-chemistry.orgmdpi.comresearchgate.netTriazolo[1,5-a]pyridine | mdpi.com |
This table presents a generalized approach, as specific data for the 8-methyl derivative was not available in the searched literature.
A mild and efficient method for the preparation of organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridines involves the cyclization of N-(pyridin-2-yl)formamidoximes. organic-chemistry.org To synthesize the 8-methyl derivative, the required precursor would be N-(3-methylpyridin-2-yl)formamidoxime. This intermediate can be readily prepared from 2-amino-3-methylpyridine. The cyclization is typically achieved under mild conditions using a dehydrating agent, such as trifluoroacetic anhydride (B1165640). This method is advantageous due to its good yields and the mild reaction conditions employed. A review article also mentions the cyclization of N-(pyridin-2-yl)formamide oxime in hot polyphosphoric acid, which leads to the formation of an oxadiazolyl- organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine that can subsequently be converted to a nitrile derivative. lp.edu.ua
| Starting Material | Reagent | Product | Reference |
| N-(3-Methylpyridin-2-yl)formamidoxime | Trifluoroacetic anhydride | 8-Methyl- organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine | organic-chemistry.org |
| N-(Pyridin-2-yl)formamide oxime | Polyphosphoric acid | 8-Oxadiazolyl- organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine | lp.edu.ua |
This table outlines the general synthetic strategy, as specific experimental data for the 8-methyl derivative were not explicitly detailed in the provided sources.
A direct and metal-free approach for the synthesis of organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridines is the intramolecular annulation of N-(pyridin-2-yl)benzimidamides mediated by a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). organic-chemistry.orgmdpi.com This reaction proceeds through an oxidative N-N bond formation. For the synthesis of 8-Methyl- organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine, the starting material would be an appropriately substituted N-(3-methylpyridin-2-yl)benzimidamide. This method is notable for its short reaction times and high yields.
The general reaction involves treating the N-(pyridin-2-yl)benzimidamide substrate with PIFA in a suitable solvent. The reaction is typically fast and efficient at room temperature.
| Starting Material | Reagent | Product | Key Features | Reference |
| N-(3-Methylpyridin-2-yl)benzimidamide | PIFA | 8-Methyl- organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine | Metal-free, short reaction time, high yield | organic-chemistry.orgmdpi.com |
This table illustrates the general methodology, as specific examples and detailed data for the 8-methyl derivative were not available in the searched literature.
A mechanochemical method for the synthesis of organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridines involves the [3+2] cycloaddition reaction between azinium-N-imines and nitriles. mdpi.comnih.gov In the context of synthesizing the 8-methyl derivative, a 3-methylpyridinium-N-imine would serve as the azinium-N-imine component. This reaction is often catalyzed by copper acetate (B1210297) and provides a direct route to the fused heterocyclic system. This approach highlights the use of mechanochemistry, which can offer advantages in terms of reduced solvent usage and potentially faster reaction times.
| Azinium-N-imine | Nitrile | Catalyst | Product | Reference |
| 3-Methylpyridinium-N-imine | Acyl nitrile source (e.g., dioxazolone) | Copper acetate | 8-Methyl- organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine | mdpi.comnih.gov |
This table describes the general synthetic strategy, as specific experimental details for the 8-methyl derivative were not explicitly provided in the referenced literature.
Transition-Metal-Catalyzed and Metal-Free Approaches
In addition to the classical cyclization methods, modern synthetic chemistry has introduced transition-metal-catalyzed and metal-free approaches that provide alternative and often more efficient routes to the organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine scaffold.
A recently developed green and efficient method for the synthesis of organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridines is a microwave-mediated, catalyst-free tandem reaction between enaminonitriles and benzohydrazides. mdpi.comresearchgate.netnih.gov This protocol is notable for being additive-free and environmentally friendly. The reaction proceeds through a proposed mechanism involving initial transamidation between the enaminonitrile and benzohydrazide (B10538), followed by an intramolecular nucleophilic attack of the nitrogen lone pair onto the nitrile group, and subsequent condensation to form the triazole ring.
The general procedure involves heating a mixture of the enaminonitrile and a benzohydrazide in a suitable solvent, such as toluene, under microwave irradiation. mdpi.com While the provided literature demonstrates a broad substrate scope, specific details for the synthesis of 8-Methyl- organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine were not explicitly reported. However, the versatility of the method suggests its applicability for this target compound by selecting the appropriate substituted enaminonitrile.
| Enaminonitrile | Benzohydrazide | Conditions | Product | Key Features | Reference |
| Substituted Enaminonitrile | Benzohydrazide | Microwave, Toluene, Catalyst-free | Substituted organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine | Catalyst-free, additive-free, eco-friendly, short reaction time | mdpi.comresearchgate.netnih.gov |
This table represents the general scope of the reaction, as a specific synthesis of the 8-methyl derivative was not detailed.
Copper-Catalyzed Oxidative Cyclization Methods
Copper-catalyzed reactions represent an efficient and economical approach for the synthesis of N-heterocycles, including the researchgate.netlp.edu.uamdpi.comtriazolo[1,5-a]pyridine core. These methods typically involve an oxidative N-N bond formation as the key step. A prominent strategy utilizes the copper-catalyzed aerobic oxidative cyclization of N-(pyridin-2-yl)amidines. organic-chemistry.org In this process, a readily available N-aryl amidine precursor undergoes intramolecular annulation. The use of air or oxygen as the terminal oxidant makes this method environmentally benign. organic-chemistry.org
To generate 8-Methyl- researchgate.netlp.edu.uamdpi.comtriazolo[1,5-a]pyridine via this route, the required starting material would be an N-(3-methylpyridin-2-yl)amidine. The copper catalyst, often in the form of a simple salt like CuBr or a complex, facilitates the cyclization, forming the fused triazole ring. mdpi.com Various copper-based catalytic systems have been developed, demonstrating broad functional group tolerance. organic-chemistry.org Another related copper-catalyzed approach involves the cyclization of guanidylpyridines, which also proceeds via an N-N coupling mechanism. researchgate.net
| Catalyst System | Oxidant | Starting Material Type | Typical Conditions | Ref. |
| CuBr | Air | N-(pyridin-2-yl)amidine | Organic Solvent, Heat | mdpi.com |
| Cu(OAc)₂ | Air | Guanidylpyridine | Organic Solvent, Heat | researchgate.net |
| MCM-41-2N-Cu(OAc)₂ | Air | 2-Pyridine Ketone Hydrazone | Ethyl Acetate, Room Temp. | researchgate.net |
This table presents generalized data for the synthesis of the researchgate.netlp.edu.uamdpi.comtriazolo[1,5-a]pyridine scaffold using copper catalysis.
Palladium-Catalyzed Tandem Reactions
Palladium catalysis offers a powerful tool for constructing complex molecules through tandem reactions, where multiple bond-forming events occur in a single pot. For the synthesis of researchgate.netlp.edu.uamdpi.comtriazolo[1,5-a]pyridines, a notable method is the palladium-catalyzed tandem C-N coupling followed by a Boulton-Katritzky rearrangement. rsc.org
This protocol typically involves the reaction of a 2-pyridyl trifluoromethanesulfonate (B1224126) (triflate) with a 3-aminoisoxazole (B106053) or a 1,2,4-oxadiazol-3-amine (B1644292). rsc.org The initial step is a palladium-catalyzed C-N bond formation between the pyridine and the amine. The resulting intermediate then undergoes a Boulton-Katritzky rearrangement to form the final triazolopyridine ring system. To synthesize the target 8-methyl derivative, the starting material would be 3-methyl-2-pyridyl triflate. This method is valued for its use of readily available starting materials and its applicability to the synthesis of biologically relevant molecules. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Key Transformation | Ref. |
| 2-Pyridyl Triflate | 3-Aminoisoxazole | Pd₂(dba)₃ / Xantphos | C-N Coupling / Boulton-Katritzky | rsc.org |
| 2-Pyridyl Triflate | 1,2,4-Oxadiazol-3-amine | Pd₂(dba)₃ / Xantphos | C-N Coupling / Boulton-Katritzky | rsc.org |
| 8-Azaadenine | Allylic Phosphates | Palladium Catalyst | Allylic Coupling | nih.gov |
This table summarizes palladium-catalyzed reactions for the synthesis of the researchgate.netlp.edu.uamdpi.comtriazolo[1,5-a]pyridine core and related structures.
Tandem and Cascade Reaction Sequences
Tandem SNAr/Boulton–Katritzky Rearrangement
A highly effective, metal-free alternative to the palladium-catalyzed route is the base-promoted tandem SNAr/Boulton-Katritzky rearrangement. organic-chemistry.orgnih.gov This straightforward method provides access to a wide range of functionalized researchgate.netlp.edu.uamdpi.comtriazolo[1,5-a]pyridines. The reaction proceeds by reacting a 2-fluoropyridine (B1216828) with a 1,2,4-oxadiazol-3-amine or a 3-aminoisoxazole. organic-chemistry.org
The synthesis of 8-Methyl- researchgate.netlp.edu.uamdpi.comtriazolo[1,5-a]pyridine would necessitate the use of 2-fluoro-3-methylpyridine (B30981) as the pyridine component. The reaction is initiated by a nucleophilic aromatic substitution (SNAr), where the amino group of the oxadiazole or isoxazole (B147169) displaces the fluorine atom on the pyridine ring. This is followed by a base-promoted Boulton-Katritzky rearrangement of the resulting intermediate, which is an efficient and atom-economical ring transformation, to yield the final product. organic-chemistry.org Studies have identified optimal conditions, such as using lithium tert-butoxide (tBuOLi) as the base in a solvent like DMSO at elevated temperatures. organic-chemistry.orgnih.gov
| Pyridine Component | Heterocyclic Amine | Base | Solvent/Temp | Product Type | Ref. |
| 2-Fluoropyridines | 1,2,4-Oxadiazol-3-amines | tBuOLi | DMSO / 150°C | Substituted researchgate.netlp.edu.uamdpi.comtriazolo[1,5-a]pyridines | organic-chemistry.org |
| 2-Fluoropyridines | 3-Aminoisoxazoles | tBuOLi | DMSO / 100°C | Substituted researchgate.netlp.edu.uamdpi.comtriazolo[1,5-a]pyridines | organic-chemistry.org |
This table outlines the general conditions for the base-promoted tandem SNAr/Boulton-Katritzky rearrangement.
Ring-Opening/Double Ring-Closing Processes
Tandem sequences involving ring-opening and multiple ring-closing events provide a sophisticated pathway to complex heterocyclic systems from relatively simple precursors. A recently developed synthesis of substituted researchgate.netlp.edu.uamdpi.comtriazolo[1,5-a]pyridines employs a reaction between chromone-containing acrylonitriles and acid hydrazides. researchgate.net
The proposed mechanism involves an initial Michael addition of the acid hydrazide to the acrylonitrile, followed by the opening of the chromone (B188151) ring. A subsequent sequence of intramolecular cyclizations (double ring-closing) leads to the formation of both the pyridine and the triazole rings of the final product. This synthetic approach is notable for its use of less toxic solvents like ethanol (B145695) and butanol, non-chromatographic product isolation, and broad substrate tolerance. researchgate.net The specific substitution pattern on the final product is determined by the structure of both the chromone starting material and the acid hydrazide used.
Heterocyclization of 2-(1,2,4-Triazol-5-yl)acetonitriles
An alternative and fundamental approach to constructing the researchgate.netlp.edu.uamdpi.comtriazolo[1,5-a]pyridine system involves starting with a pre-formed 1,2,4-triazole (B32235) ring and subsequently building the pyridine ring onto it. lp.edu.ualpnu.ua In this strategy, 2-(1,2,4-triazol-5-yl)acetonitriles serve as key starting materials, acting as an N-C-C component for the construction of the pyridine ring. lp.edu.ua
Condensation with β-Dicarbonyl Compounds
The most common method for completing the pyridine ring in this strategy is through condensation with a C-C-C fragment, typically provided by a β-dicarbonyl compound. lp.edu.ua To achieve the synthesis of 8-Methyl- researchgate.netlp.edu.uamdpi.comtriazolo[1,5-a]pyridine, the required precursors would be a 2-(1,2,4-triazol-5-yl)acetonitrile and a β-dicarbonyl compound that can introduce the methyl group at the correct position. The reaction of 2-(1,2,4-triazol-5-yl)acetonitrile with acetylacetone (B45752) (2,4-pentanedione) under appropriate basic or acidic conditions would lead to the formation of the pyridine ring, yielding the desired 8-methyl substituted product, likely alongside its 6-methyl isomer depending on the regioselectivity of the cyclization.
Reactions with α,β-Unsaturated Nitriles and Esters
A key strategy for the formation of the pyridine ring in vulcanchem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine derivatives involves the heterocyclization of 2-(1,2,4-triazol-5-yl)acetonitriles with α,β-unsaturated nitriles and esters. researchgate.netlp.edu.ua In this approach, the 2-(1,2,4-triazol-5-yl)acetonitrile serves as a crucial building block, providing the nitrogen and two carbon atoms (N-C-C) for the construction of the new pyridine ring. The remaining three-carbon fragment (C-C-C) is supplied by the α,β-unsaturated nitrile or ester. lp.edu.ua
This methodology is particularly useful for synthesizing derivatives with a cyano group at the 8-position, such as vulcanchem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine-8-carbonitriles. researchgate.netlp.edu.ua The reaction proceeds through a cyclocondensation mechanism, where the active methylene (B1212753) group of the triazolylacetonitrile attacks the unsaturated system, leading to the formation of the fused pyridine ring. The specific substituents on the resulting pyridine ring, including the potential for an 8-methyl group, would be determined by the choice of the α,β-unsaturated carbonyl compound.
A study on the reaction of chromone-containing acrylonitriles and cyanoacrylates with acid hydrazides also proved to be a method for synthesizing salicyloyl-substituted vulcanchem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridines. researchgate.net This process is characterized as a tandem ring-opening/double ring-closing reaction. researchgate.net
Michael-Addition-Cyclocondensation with α-Azidochalcones
Information regarding the specific synthetic pathway of Michael-Addition-Cyclocondensation with α-azidochalcones for the formation of the 8-Methyl- vulcanchem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold is not available in the reviewed scientific literature. This suggests that this may not be a conventional or reported method for the synthesis of this particular heterocyclic system.
Mechanochemical Synthesis Approaches
In recent years, mechanochemistry has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. A notable mechanochemical approach for the synthesis of vulcanchem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridines was developed by Liu and coworkers in 2022. mdpi.com This method involves a copper-catalyzed [3+2] cycloaddition reaction between azinium-N-imines and nitriles under solventless grinding conditions. mdpi.comresearchgate.net
This mechanochemical process offers several advantages, including the absence of solvents, reduced reaction times, and good functional-group compatibility. researchgate.net A variety of vulcanchem.comresearchgate.netorganic-chemistry.orgtriazolo derivatives have been obtained in moderate to good yields using this technique. researchgate.net The synthesis of 8-Methyl- vulcanchem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine via this route would be contingent on the use of an appropriately substituted azinium-N-imine precursor that incorporates a methyl group at the desired position on the pyridine ring.
Late-Stage Functionalization Strategies forvulcanchem.comresearchgate.netorganic-chemistry.orgTriazolo[1,5-a]pyridine Derivatives
Late-stage functionalization is a powerful tool in medicinal chemistry for the rapid diversification of complex molecules and the synthesis of drug analogues. princeton.edu For vulcanchem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine derivatives, late-stage functionalization can be employed to introduce various substituents, including methyl groups, onto the pre-formed heterocyclic core.
One example of this approach is the radical-based late-stage functionalization of a related triazolopyrazine scaffold, which has been used to synthesize new analogues, including methylated derivatives. mdpi.com This strategy utilizes photoredox catalysis to generate radicals that can then functionalize the heterocyclic ring. mdpi.com
Furthermore, methods for the direct introduction of methyl groups via C(sp³)–H functionalization have been developed for a broad array of saturated heterocycles, which could be applicable to derivatives of vulcanchem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine. princeton.edu These reactions often involve the merger of photocatalysis with nickel-mediated bond formation. princeton.edu The strategic placement of a methyl group can significantly impact the pharmacological properties of a molecule, an effect often referred to as the "magic methyl effect". princeton.edu
The synthetic utility of a microwave-assisted, catalyst-free synthesis of vulcanchem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridines has been demonstrated through subsequent late-stage functionalization, although specific examples of methylation were not detailed. mdpi.com The ability to perform such modifications at a late stage provides a valuable route to novel derivatives of the 8-Methyl- vulcanchem.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold.
Biological Activity and Molecular Mechanisms of 8 Methyl 1 2 3 Triazolo 1,5 a Pyridine and Its Analogues
Enzyme Inhibition Studies
The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a critical transcription factor involved in the pathogenesis of autoimmune diseases like psoriasis, making it a promising therapeutic target. google.comresearchgate.net Researchers have designed and synthesized derivatives of google.comnih.govnih.govtriazolo[1,5-a]pyridine as potent RORγt inverse agonists. google.comnih.gov These compounds function by inhibiting the transcriptional activity of RORγt. google.com
Initial studies based on the structure of a known piperazine (B1678402) RORγt inverse agonist led to the development of novel triazolopyridine analogues. google.comresearchgate.net For example, the google.comnih.govnih.govtriazolo[1,5-a]pyridine derivative 3a was identified as a potent RORγt inverse agonist with an IC₅₀ value of 41 nM in a reporter gene assay. google.comnih.gov This demonstrated that the nitrogen arrangement in the google.comnih.govnih.govtriazolo[1,5-a]pyridine ring is well-suited for inhibiting RORγt's transcriptional activity. google.com
Further optimization of compound 3a led to the creation of 5a (6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy) google.comnih.govnih.govtriazolo[1,5-a]pyridin-6-yl)nicotinamide). google.comresearchgate.net This novel analogue exhibited strong RORγt inhibitory activity and was shown to suppress the production of IL-17A, a key cytokine in psoriasis, in a human whole-blood assay with an IC₅₀ value of 130 nM. google.comnih.gov
| Compound | Target | Assay | Inhibitory Activity (IC₅₀) | Source |
|---|---|---|---|---|
| Analogue 3a | RORγt | Reporter Gene Assay | 41 nM | google.com |
| Analogue 5a | RORγt (IL-17A Release) | Human Whole-Blood Assay | 130 nM | nih.gov |
The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. nih.govselleckchem.com Dysregulation of these pathways is implicated in inflammatory diseases and cancers, making JAKs, particularly JAK1 and JAK2, important therapeutic targets. nih.govfrontiersin.org The google.comnih.govnih.govtriazolo[1,5-a]pyridine scaffold has been successfully utilized to develop potent and selective JAK inhibitors. nih.govfrontiersin.org
A screening of compound libraries against JAK1 identified a triazolopyridine-based series of inhibitors. selleckchem.com Optimization of this series led to the discovery of GLPG0634 (filgotinib) , a selective JAK1 inhibitor that has advanced to clinical development. nih.govselleckchem.com
In another effort, a series of 2-amino- google.comnih.govnih.govtriazolo[1,5-a]pyridines was advanced from a high-throughput screening hit into a potent JAK2 inhibitor. google.com Further structure-activity relationship studies led to the discovery of CEP-33779 , a selective and orally bioavailable inhibitor of JAK2 designed for anticancer therapy. nih.gov The design focused on achieving selectivity for JAK2 over JAK3 to reduce the risk of immune suppression. nih.gov Additionally, research into triazolo[1,5-a]pyridine derivatives identified compounds J-4 and J-6 as potent inhibitors of both JAK1 and JAK2, with high selectivity over JAK3. frontiersin.org These compounds effectively suppressed the proliferation of cells with high JAK1/2 expression. frontiersin.org
| Compound | Target(s) | Key Finding | Source |
|---|---|---|---|
| GLPG0634 (Filgotinib) | JAK1 | Selective JAK1 inhibitor developed from a triazolopyridine hit. | nih.govselleckchem.com |
| CEP-33779 | JAK2 | Selective and orally bioavailable JAK2 inhibitor. | nih.gov |
| J-4 | JAK1/JAK2 | Potent inhibitor with high selectivity over JAK3. | frontiersin.org |
| J-6 | JAK1/JAK2 | Potent inhibitor with high selectivity over JAK3. | frontiersin.org |
Inhibitors of the hypoxia-inducible factor (HIF) prolylhydroxylase domain (PHD) enzymes are of therapeutic interest. Research has led to the identification of inhibitors based on the 4-{ google.comnih.govnih.govtriazolo[1,5-a]pyridin-5-yl}benzonitrile structure that target the PHD-1 isoform.
X-ray crystallography studies revealed a novel binding mode for these inhibitors. The triazolo N1 atom of the scaffold coordinates in a unique monodentate interaction with the Fe²⁺ ion in the enzyme's active site. Simultaneously, the benzonitrile (B105546) group of the inhibitor accepts a hydrogen bond from the side chain of the Asn315 residue. Further optimization of this scaffold has produced potent PHD-1 inhibitors with favorable physicochemical properties.
| Compound Scaffold | Target | Mechanism of Action | Source |
|---|---|---|---|
| 4-{ google.comnih.govnih.govtriazolo[1,5-a]pyridin-5-yl}benzonitrile | PHD-1 | Monodentate coordination with active site Fe²⁺ via triazolo N1 atom. |
Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. Its inhibition is a pivotal strategy in the management of type 2 diabetes mellitus. Recent work has introduced the google.comnih.govnih.govtriazolo[1,5-a]pyridine scaffold as a novel and potent platform for α-glucosidase inhibition.
A series of 6-amino-2,5,7-triaryl- google.comnih.govnih.govtriazolo[1,5-a]pyridine-8-carbonitriles (15a–15v ) were synthesized and evaluated for their inhibitory activity. All synthesized compounds showed notable inhibitory potential, with IC₅₀ values ranging from 6.60 µM to 75.63 µM, which is significantly more potent than the reference drug acarbose (B1664774) (IC₅₀ = 750.0 µM).
Among the series, compound 15j demonstrated the highest potency, with an IC₅₀ of 6.60 ± 0.09 µM. Kinetic studies revealed that it acts as a competitive inhibitor. Furthermore, compound 15j showed high selectivity for α-glucosidase, with no inhibitory effect on α-amylase. Molecular docking studies suggest its high efficacy is due to a strong binding affinity and the formation of three key hydrogen bonds with the amino acid residues TYR158, GLN353, and GLU411 within the enzyme's active site.
| Compound | Target | Inhibitory Activity (IC₅₀) | Source |
|---|---|---|---|
| Compound 15j | α-Glucosidase | 6.60 ± 0.09 µM | |
| Compound Series 15a-15v | α-Glucosidase | 6.60 - 75.63 µM | |
| Acarbose (Reference) | α-Glucosidase | 750.00 ± 0.56 µM |
The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MER) subfamily and its overexpression is linked to poor prognosis and drug resistance in various cancers. nih.gov This makes AXL an attractive target for anticancer drug development. nih.gov Research has identified that google.comnih.govnih.govtriazolo[1,5-a]pyridine and its analogues can function as inhibitors of AXL kinase. google.com
A patent has been filed for google.comnih.govnih.govtriazolo[1,5-a]pyridine compounds that inhibit AXL receptor tyrosine kinase function for use in treating proliferative conditions like cancer. google.com In one study, a structure-based design approach led to the synthesis of compound 5b , a triazolopyridine derivative. nih.gov While this compound showed AXL inhibitory activity, its potency was reduced four-fold compared to its parent compound, which was attributed to altered electronic interactions with the kinase's hinge region. nih.gov
| Compound | Target | Key Finding | Source |
|---|---|---|---|
| Compound 5b | AXL Kinase | Exhibited a 4-fold loss in inhibitory activity compared to parent compound. | nih.gov |
| google.comnih.govnih.govtriazolo[1,5-a]pyridine compounds | AXL Kinase | Patented for use as AXL kinase inhibitors. | google.com |
Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is an essential enzyme in the biosynthetic pathway of branched-chain amino acids in plants, fungi, and bacteria, but not in animals. This makes it an important target for herbicides and a potential target for novel antifungal drugs.
Research in this area has heavily focused on the google.comnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, a close structural analogue of the triazolopyridine core. These triazolopyrimidine sulfonamides have been developed as a major class of commercial herbicides that function by inhibiting AHAS. For instance, flumetsulam is a commercial herbicide from this class.
In the context of antimicrobial activity, studies have shown that AHAS-inhibiting herbicides can inhibit the growth of human fungal pathogens like Aspergillus fumigatus. The triazolopyrimidine herbicides penoxsulam and metosulam were found to be the most potent inhibitors of A. fumigatus AHAS, with Kᵢ values of 1.8 ± 0.9 nM and 1.4 ± 0.2 nM, respectively. These findings highlight that inhibitors of microbial AHAS, particularly those based on the triazolopyrimidine scaffold, are promising leads for developing new antifungal therapeutics.
| Compound | Target | Inhibitory Activity (Kᵢ) | Source |
|---|---|---|---|
| Penoxsulam | Aspergillus fumigatus AHAS | 1.8 ± 0.9 nM | |
| Metosulam | Aspergillus fumigatus AHAS | 1.4 ± 0.2 nM | |
| Flumetsulam | AHAS | Commercial herbicide from this class. |
Table of Mentioned Compounds
| Compound Name/Identifier | Scaffold/Class |
|---|---|
| 8-Methyl- google.comnih.govnih.govtriazolo[1,5-a]pyridine | google.comnih.govnih.govtriazolo[1,5-a]pyridine |
| Analogue 3a | google.comnih.govnih.govtriazolo[1,5-a]pyridine |
| Analogue 5a | google.comnih.govnih.govtriazolo[1,5-a]pyridine |
| CEP-33779 | google.comnih.govnih.govtriazolo[1,5-a]pyridine |
| GLPG0634 (Filgotinib) | google.comnih.govnih.govtriazolo[1,5-a]pyridine |
| Compound J-4 | google.comnih.govnih.govtriazolo[1,5-a]pyridine |
| Compound J-6 | google.comnih.govnih.govtriazolo[1,5-a]pyridine |
| 4-{ google.comnih.govnih.govtriazolo[1,5-a]pyridin-5-yl}benzonitrile | google.comnih.govnih.govtriazolo[1,5-a]pyridine |
| Compound 15j | 6-amino-2,5,7-triaryl- google.comnih.govnih.govtriazolo[1,5-a]pyridine-8-carbonitrile |
| Compound 5b | google.comnih.govnih.govtriazolo[1,5-a]pyridine |
| Acarbose | Pseudotetrasaccharide |
| Flumetsulam | google.comnih.govnih.govtriazolo[1,5-a]pyrimidine |
| Penoxsulam | google.comnih.govnih.govtriazolo[1,5-a]pyrimidine |
| Metosulam | google.comnih.govnih.govtriazolo[1,5-a]pyrimidine |
Antineoplastic and Antiproliferative Activities
Derivatives of the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold have been identified as a versatile class of compounds with significant potential in cancer chemotherapy. nih.gov Their structural similarity to purines has led to their investigation as purine (B94841) surrogates, but their anticancer effects are often mediated through distinct mechanisms, most notably the targeting of microtubules. nih.gov
Inhibition of Cancer Cell Growth
The modulation of tubulin dynamics by nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine derivatives translates into potent antiproliferative activity against a range of human cancer cell lines. This activity often leads to cell cycle arrest in the G2/M phase and the induction of apoptosis. nih.govnih.gov
One study detailed a series of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine indole (B1671886) derivatives, with compound H12 showing broad-spectrum antiproliferative activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells, with IC50 values of 9.47, 9.58, and 13.1 μM, respectively. nih.gov Another series of novel nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines yielded compound 19 , which displayed potent activity against Bel-7402 (hepatocellular carcinoma) and HT-1080 (fibrosarcoma) cell lines, with IC50 values of 12.3 μM and 6.1 μM, respectively. mdpi.com
Further research into 2-(substituted amino)- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines identified analogue 4k as a highly effective agent. It demonstrated excellent antiproliferative activity against HeLa (cervical cancer), HCT116, A549 (lung cancer), and T47D (breast cancer) cells with IC50 values of 0.31, 1.28, 3.99, and 10.32 μM, respectively. nih.gov Notably, this compound showed significant selectivity for cancer cells over normal HEK293 cells. nih.gov A separate investigation of 2-anilino triazolopyrimidines found that compound 3d (p-toluidino substituted) had IC50 values of 30–43 nM against HeLa, A549, and HT-29 cancer cells. cardiff.ac.uk
Table 1: Antiproliferative Activity of Selected nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine Analogues
Overcoming Multidrug Resistance in Cancer
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). mdpi.com Certain microtubule-targeting nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines have demonstrated the ability to circumvent this resistance. Selected compounds from a series of tubulin-inhibiting triazolopyrimidines were shown to overcome resistance attributed to several multidrug resistance transporter proteins. acs.orgresearchgate.net This suggests that these agents are either not substrates for these efflux pumps or are able to inhibit their function, making them promising candidates for treating resistant tumors. acs.orgresearchgate.net While detailed mechanistic studies on P-gp inhibition are more extensively reported for the related pyrazolo[3,4-d]pyrimidine class, the ability of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines to bypass MDR is a key feature of their antineoplastic profile. mdpi.com
Antimicrobial Efficacy
The nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold is also a source of potent antimicrobial agents, with various analogues demonstrating significant activity against both bacteria and fungi. researchgate.netresearchgate.net
Antibacterial Activity
A novel class of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines has been identified as having narrow-spectrum antibacterial activity, particularly against Enterococcus faecium, a pathogen of significant concern due to rising vancomycin (B549263) resistance. nih.govacs.orgresearchgate.net In one study, a lead compound emerged from a screening with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL against E. faecium. nih.gov Subsequent optimization led to the identification of a subset of analogues with good activity and metabolic stability. nih.govacs.org Macromolecular synthesis assays indicated that the antibacterial action of these compounds targets cell-wall biosynthesis. nih.govresearchgate.net
Further research expanded on this, synthesizing new nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives coupled with amino acids. researchgate.netsemanticscholar.org These compounds showed promising activity against standard bacteria and multidrug-resistant (MDR) clinical isolates, including Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netsemanticscholar.org Several of these compounds exhibited better MIC values against MDR strains than reference drugs like cephalothin (B1668815) and chloramphenicol, and were found to be bacteriostatic in nature. researchgate.netsemanticscholar.org
Table 2: Antibacterial Activity of Selected nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine Analogues
Antifungal Activity
The nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine core is present in compounds with notable antifungal properties. researchgate.net A series of derivatives bearing 1,3,4-oxadiazole (B1194373) moieties were synthesized and evaluated for their in vitro activity against the plant pathogen Rhizoctonia solani. researchgate.net Among the synthesized compounds, 8r (2-((5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)-methylthio)-5-dimethyl-1,2,4-triazolo-[1,5-a]pyrimidine) was identified as the most potent, with an EC50 value of 6.57 µg/mL. researchgate.net
The broader 1,2,4-triazole (B32235) class, from which these fused systems are derived, is well-established in the development of fungicidal drugs. Research into related nih.govnih.govresearchgate.nettriazolo[4,3-c]trifluoromethylpyrimidine derivatives also showed that many compounds exhibited obvious antifungal activities against various plant pathogens, including several species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae Cav. frontiersin.org This underscores the potential of the triazolopyrimidine scaffold in developing new agents to combat fungal infections in both agricultural and clinical settings. frontiersin.org
Table 3: Antifungal Activity of a Selected nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine Analogue
Other Therapeutic Areas of Investigation
Neurodegenerative Conditions (e.g., Alzheimer's Disease)
Analogues of 8-Methyl- nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyridine, particularly those based on the nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyrimidine and triazolopyridopyrimidine scaffolds, have emerged as promising candidates in the research and development of therapeutics for neurodegenerative diseases such as Alzheimer's disease (AD). nih.govcardiff.ac.uknih.gov The therapeutic potential of these compounds stems from their ability to target multiple facets of the complex pathology of AD.
One of the primary mechanisms of action for certain analogues is the stabilization of microtubules (MTs). nih.govcardiff.ac.uk In neurodegenerative tauopathies, the microtubule-associated protein tau becomes hyperphosphorylated and aggregates, leading to the dysregulation of axonal MTs. This disruption impairs axonal transport, contributing to neuronal dystrophy and eventual cell death. nih.gov Specific nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyrimidine (TPD) derivatives have been identified as MT-stabilizing agents that can normalize axonal MTs and restore axonal transport, showing therapeutic benefits in preclinical models of tauopathy. nih.gov These TPDs are unique in that they are the first known MT-stabilizing molecules to interact with the vinca (B1221190) site on β-tubulin, a site typically targeted by depolymerizing agents. nih.gov
Another key strategy in combating Alzheimer's disease involves the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). A decrease in acetylcholine levels is a well-established characteristic of AD. nih.gov Certain novel triazolopyridopyrimidine derivatives have been synthesized and shown to possess significant anticholinesterase activity. nih.gov For instance, the compound 6-amino-5-(4-methoxyphenyl)-2-phenyl- nih.govmdpi.comrsc.orgtriazolo[1′,5′:1,6] pyrido[2,3-d]pyrimidine-4-carbonitrile (3c) was identified as a potent inhibitor of acetylcholinesterase (AChE). nih.gov Molecular modeling studies suggest that this compound can simultaneously occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov
Furthermore, oxidative stress is a significant contributor to the neuronal damage observed in AD. nih.gov The antioxidant capacity of these heterocyclic compounds provides another avenue for their neuroprotective effects. The same compound that inhibits AChE, derivative 3c, also demonstrated strong antioxidant power, as measured by the oxygen radical absorbance capacity (ORAC) assay. nih.gov This dual functionality of inhibiting cholinesterase and combating oxidative stress makes such compounds highly promising multi-target-directed ligands for AD therapy. nih.govmdpi.com
Table 1: Activity of nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyridine Analogues in Neurodegenerative Models
| Compound Class | Specific Analogue | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyrimidines (TPDs) | Not specified | Microtubule Stabilization (Vinca Site) | Normalizes axonal MTs and restores axonal transport in preclinical tauopathy models. Possess favorable brain penetration. | nih.gov |
| Triazolopyridopyrimidine | 6-amino-5-(4-methoxyphenyl)-2-phenyl- nih.govmdpi.comrsc.orgtriazolo[1′,5′:1,6] pyrido[2,3-d]pyrimidine-4-carbonitrile (3c) | AChE Inhibition | Exhibits micromolar inhibition of AChE with an IC50 value of 1.32 μM. | nih.gov |
| Triazolopyridopyrimidine | 6-amino-5-(4-methoxyphenyl)-2-phenyl- nih.govmdpi.comrsc.orgtriazolo[1′,5′:1,6] pyrido[2,3-d]pyrimidine-4-carbonitrile (3c) | Antioxidant Activity | Shows strong antioxidant activity with an ORAC value of 4.01 Trolox equivalents (TE). | nih.gov |
Anti-inflammatory Effects
The fused heterocyclic ring system of nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyridine and its analogues is a scaffold that has been explored for various therapeutic applications, including anti-inflammatory activity. researchgate.netnih.gov Chronic inflammation is a key pathological feature of numerous diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal. mdpi.com
Research into related heterocyclic structures, such as pyrazolo[1,5-a]quinazolines, has identified compounds with notable anti-inflammatory properties. mdpi.com A screening of a library of these compounds revealed that the heteroaromatic form of the scaffold was particularly effective. mdpi.com The mechanism of action for some of these compounds involves the inhibition of inflammatory mediators. For example, studies on 1,2,4-triazolo[4,3-a]quinoxaline derivatives, which share a triazole-fused heterocyclic system, involved assessing their ability to reduce nitrite (B80452) levels in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, a common in vitro model for inflammation. researchgate.net
The structural versatility of the triazolopyrimidine core allows for modifications that can tune its biological activity. researchgate.net This has led to the identification of derivatives with a range of pharmacological effects, including anti-inflammatory actions. researchgate.netnih.gov While direct studies on 8-Methyl- nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyridine are limited in the public domain, the consistent anti-inflammatory potential observed in structurally similar heterocyclic systems underscores the promise of this chemical class for developing new anti-inflammatory therapeutics.
Table 2: Anti-inflammatory Activity of nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyridine Analogues and Related Structures
| Compound Class | Assay Model | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]quinazolines | Not specified | Eleven compounds with a heteroaromatic scaffold exhibited anti-inflammatory activity with IC50 values ranging from 4.8-30.1 µM. | mdpi.com |
| 1,2,4-triazolo[4,3-a]quinoxalines | LPS-induced RAW264.7 cells | Investigated for anti-inflammatory activity by determining nitrite levels. | researchgate.net |
| nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyrimidines | General | The scaffold is recognized for its potential in yielding compounds with anti-inflammatory effects among other biological activities. | researchgate.netnih.gov |
Structure Activity Relationship Sar Studies Of 1 2 3 Triazolo 1,5 a Pyridine Derivatives, with Emphasis on 8 Methyl Analogues
Influence of Substituents on Biological Potency and Selectivity
The biological activity of the nih.govtandfonline.comresearchgate.nettriazolo[1,5-a]pyridine core is highly tunable through the strategic placement of various substituents. The nature and position of these chemical groups dictate the molecule's potency, selectivity, and pharmacokinetic properties.
Further modifications to the scaffold have yielded dual JAK/HDAC (Histone Deacetylase) inhibitors. tandfonline.comnih.gov In these complex molecules, different substituted phenyl groups attached to the triazolopyridine core were investigated to optimize interactions with both JAK and HDAC enzymes. nih.gov Similarly, in the pursuit of c-Met inhibitors for cancer therapy, substituting the core with pyridine (B92270) or substituted phenyl rings that extend into a hydrophobic cavity was a key strategy, with halogen substitutions on a benzene (B151609) ring having a noticeable effect on cytotoxicity. nih.gov These examples underscore the principle that substituents are not mere additions but key determinants that modulate the parent molecule's interaction with its specific biological target.
Positional Effects of the Methyl Group, particularly at the 8-Position
The methyl group, though simple, can profoundly impact a drug molecule's properties. Its placement on the nih.govtandfonline.comresearchgate.nettriazolo[1,5-a]pyridine ring system is a critical consideration in drug design, influencing everything from receptor fit to metabolic stability.
Role of 8-Methyl Substitution in Probing Pocket B Interactions in A₂AAR
While specific literature detailing the interaction of an 8-methyl group on the nih.govtandfonline.comresearchgate.nettriazolo[1,5-a]pyridine scaffold with "Pocket B" of the A₂A adenosine (B11128) receptor (A₂AAR) is not extensively available, the general principles of A₂AAR antagonist binding provide a framework for understanding its potential role. A₂AAR antagonists, such as the well-studied ZM-241385, typically occupy the receptor's binding site, which is nestled within the transmembrane helices. nih.gov This site features distinct subpockets. Modifications at the 8-position of related heterocyclic systems, like nih.govtandfonline.comresearchgate.nettriazolo[1,5-c]pyrimidines, have been shown to be crucial for achieving selectivity towards adenosine receptor subtypes. nih.gov For example, introducing bulky substituents at this position can modulate potency and selectivity, suggesting that this region extends towards a space that can be exploited for specific interactions. nih.gov An 8-methyl group would occupy this space, and its interaction would likely be hydrophobic in nature, potentially influencing the ligand's orientation and affinity within the pocket.
Impact on Hydrophobicity and Ligand-Target Interactions
A methyl group is a classic hydrophobic substituent. Its addition to a molecule increases lipophilicity, which can have significant consequences for ligand-target interactions. Hydrophobic interactions are a major driving force in drug binding, where nonpolar parts of a ligand and a receptor's binding site associate to minimize their disruptive effect on the surrounding water network. wisdomlib.org
The transfer of a methyl group from an aqueous environment to a hydrophobic pocket on a protein surface can contribute favorably to the free energy of binding. nih.gov This interaction, though seemingly simple, can stabilize a ligand-receptor complex as effectively as a polar hydrogen bond. rsc.org Therefore, placing an 8-methyl group on the triazolopyridine scaffold can enhance binding affinity if the target receptor possesses a complementary hydrophobic pocket at that position. This increased hydrophobicity can also influence the molecule's ability to cross cell membranes. However, this must be carefully balanced, as excessive lipophilicity can lead to undesirable properties. Quantitative structure-activity relationship (QSAR) studies on related triazolopyrimidine analogs have shown that lipophilicity (expressed as slogP) is a significant variable in predicting biological activity. mdpi.com
Elucidation of Molecular Determinants for Receptor Binding Affinity (e.g., RORγt-LBD interactions, hydrogen bonding)
Understanding the precise molecular interactions that govern binding is key to rational drug design. For nih.govtandfonline.comresearchgate.nettriazolo[1,5-a]pyridine derivatives, this has been well-elucidated for targets like RORγt. RORγt is a nuclear receptor with a large, lipophilic ligand-binding domain (LBD) that is crucial for its function in promoting the expression of inflammatory proteins like IL-17A. nih.govnovartis.com
In the design of RORγt inverse agonists, the nih.govtandfonline.comresearchgate.nettriazolo[1,5-a]pyridine scaffold was identified as a suitable core structure. nih.gov X-ray crystallography and molecular modeling have provided detailed snapshots of how these molecules fit into the RORγt LBD. For instance, a derivative, compound 3a , was found to be a potent RORγt inverse agonist. nih.gov The design of these molecules aimed to replace a lipophilic ring of a parent compound with the triazolopyridine ring to lower lipophilicity while maintaining or improving interactions. researchgate.net
Further optimization led to compound 5a , which contains two methyl groups on the triazolopyridine core (at positions 6 and 7). nih.gov These substitutions, along with other modifications, led to a potent inhibitor with a favorable pharmacokinetic profile. nih.gov The binding of these ligands within the RORγt LBD is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts. The nitrogen atoms within the triazole ring system are often key participants in hydrogen bonding with amino acid residues in the receptor. tandfonline.comresearchgate.net
| Compound | Description | RORγt Inverse Agonist Activity (IC₅₀, nM) |
|---|---|---|
| 1 | Piperazine (B1678402) RORγt ligand starting point | 38 |
| 2a | nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]pyridine derivative | 590 |
| 3a | nih.govtandfonline.comresearchgate.nettriazolo[1,5-a]pyridine derivative | 41 |
| 5a | Optimized 6-methyl-7-methyl- nih.govtandfonline.comresearchgate.nettriazolo[1,5-a]pyridine derivative | 14 |
Table 1: Inhibitory activity of selected triazolopyridine derivatives against RORγt in a luciferase reporter gene assay. Data sourced from nih.gov.
Structure-Based Drug Design Insights and Lead Optimization Strategies
Structure-based drug design (SBDD) leverages 3D structural information of the target protein to guide the design of more potent and selective inhibitors. The nih.govtandfonline.comresearchgate.nettriazolo[1,5-a]pyridine scaffold has served as a fertile starting point for such SBDD and lead optimization campaigns.
A prime example is the development of Filgotinib (B607452), a selective JAK1 inhibitor. researchgate.net The process began with the identification of a triazolopyridine-based hit from a compound library screening. acs.org The X-ray crystal structure of a related compound bound to JAK2 revealed that the triazolopyridine core formed a hydrogen bond with the hinge residue Tyr931, while an adjacent amide bonded with Leu932. tandfonline.comresearchgate.net This structural insight allowed for rational modifications. For example, a cyclopropyl (B3062369) group was found to be a preferred fragment for enhancing JAK1 selectivity over JAK2. researchgate.net This knowledge-driven approach, which fine-tunes the molecule to exploit specific features of the target's binding site, is the essence of lead optimization.
Similarly, in the RORγt inhibitor program, the initial triazolopyridine derivative 3a was identified as a potent lead. nih.gov However, it contained a metabolically unstable cyclopentyl ring. The lead optimization strategy focused on replacing this "soft spot" to improve the molecule's drug-like properties. nih.govnih.gov This led to the creation of compound 5a , where the unstable ring was replaced and other modifications were made, resulting in a compound with strong inhibitory activity and a better pharmacokinetic profile. nih.gov These campaigns show how a combination of screening, structural biology, and medicinal chemistry transforms a simple scaffold into a highly optimized drug candidate.
Medicinal Chemistry and Drug Design Principles Employing The 1 2 3 Triazolo 1,5 a Pyridine Scaffold
Bio-isosteric Replacement Strategies in Drug Design
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. estranky.sk The nih.govnih.govtriazolo[1,5-a]pyridine scaffold and its close analog, nih.govnih.govtriazolo[1,5-a]pyrimidine, have proven to be remarkably versatile bioisosteres, capable of mimicking several key biological moieties. researchgate.netnih.govescholarship.org This versatility allows medicinal chemists to modulate the properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. researchgate.net
The applications of this scaffold as a bioisostere are diverse, ranging from mimicking endogenous purine (B94841) structures to replacing functional groups like carboxylic acids or acetylated fragments on proteins. nih.govresearchgate.net The specific bioisosteric role of the scaffold is often determined by the substitution pattern around the core heterocycle. nih.govresearchgate.net
The nih.govnih.govtriazolo[1,5-a]pyrimidine ring system is isoelectronic with the purine heterocycle, which is a fundamental component of nucleic acids and a key structure in many endogenous signaling molecules like adenosine (B11128). nih.govresearchgate.net This electronic and structural similarity suggests that nih.govnih.govtriazolo[1,5-a]pyridine and its pyrimidine (B1678525) counterpart can act as effective purine surrogates in medicinal chemistry. nih.govresearchgate.net This strategy has been successfully employed in the development of inhibitors for enzymes that recognize purine-containing substrates, such as certain kinases. For example, replacing a purine core with a triazolopyrimidine scaffold has led to the identification of inhibitors for cyclin-dependent protein kinase 2 (CDK2) and phosphatidylinositol 3-kinases (PI3K). researchgate.net However, this bioisosteric replacement is not always successful; substituting the triazolopyrimidine core in a series of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) inhibitors with a purine analog resulted in a significant decrease in activity, demonstrating the critical role of the specific heteroatom arrangement in the core for target binding. nih.gov
| Scaffold | Target | Outcome of Bioisosteric Replacement | Reference |
| nih.govnih.govTriazolo[1,5-a]pyrimidine | PI3K | Successful development of potent inhibitors. | researchgate.net |
| nih.govnih.govTriazolo[1,5-a]pyrimidine | CDK2 | Successful development of potent inhibitors. | researchgate.net |
| Purine (replacing triazolopyrimidine) | PfDHODH | ~9-fold less active than the triazolopyrimidine compound. | nih.gov |
Depending on the substitution pattern, the nih.govnih.govtriazolo[1,5-a]pyrimidine ring has also been proposed as a viable bioisostere for the carboxylic acid functional group. nih.govresearchgate.netnih.govescholarship.org Carboxylic acids are common in drug molecules but can present challenges related to poor permeability and rapid metabolism. Replacing them with a suitable heterocyclic mimic can improve a compound's drug-like properties. While specific examples for the nih.govnih.govtriazolo[1,5-a]pyridine scaffold are less detailed in the literature, the broader class of acidic azoles, including various triazole derivatives, are well-established as effective carboxylic acid surrogates. researchgate.net For instance, 4-hydroxy-1,2,3-triazoles have been successfully used to replace carboxylic acid groups in analogs of glutamic acid and other therapeutic agents, often resulting in improved cell permeability. researchgate.netresearchgate.net This principle suggests the potential utility of appropriately substituted nih.govnih.govtriazolo[1,5-a]pyridines for this purpose.
A particularly innovative application of the nih.govnih.govtriazolo[1,5-a]pyrimidine scaffold is its use as a bioisostere for the N-acetyl fragment of ε-N-acetylated lysine (B10760008). nih.govresearchgate.netnih.govescholarship.org Acetylated lysine is a key post-translational modification that is recognized by specific protein domains, such as bromodomains. Targeting these interactions is a promising strategy in cancer therapy. In a notable example, researchers developed inhibitors of the bromodomain-containing protein 4 (BRD4), a key epigenetic regulator. A focused library of nih.govnih.govtriazolo[1,5-a]pyrimidine derivatives was created, leading to the discovery of compounds that could inhibit BRD4. researchgate.net Docking studies of one such inhibitor, WS-722, showed that it occupies the central acetyl-lysine (Kac) binding pocket, forming a crucial hydrogen bond with an asparagine residue (Asn140), mimicking the interaction of the natural acetylated lysine. researchgate.net This demonstrates the scaffold's ability to effectively replicate the key binding interactions of the N-acetyl group. researchgate.net
| Compound/Fragment | Target Protein | Mimicked Moiety | Key Interaction | Reference |
| WS-722 ( nih.govnih.govtriazolo[1,5-a]pyrimidine derivative) | BRD4 | Acetyl-lysine | Hydrogen bond with Asn140 in the Kac binding pocket. | researchgate.net |
Design of Compounds for Favorable Pharmacokinetic Profiles (e.g., oral bioavailability, brain penetration)
A critical aspect of drug design is ensuring that a potent molecule can reach its target in the body. This involves optimizing its pharmacokinetic (PK) properties, such as absorption, distribution, metabolism, and excretion (ADME). The nih.govnih.govtriazolo[1,5-a]pyridine scaffold has been successfully utilized to develop compounds with favorable PK profiles, including good oral bioavailability and the ability to penetrate the blood-brain barrier. researchgate.netnih.govnih.gov
In the development of RORγt inverse agonists, optimization of an initial lead compound led to nih.govnih.govtriazolo[1,5-a]pyridine derivatives with improved metabolic stability and reduced lipophilicity. nih.gov The resulting analog, 5a , not only exhibited potent activity but also demonstrated a favorable pharmacokinetic profile. acs.orgresearchgate.net Similarly, a series of microtubule-stabilizing nih.govnih.govtriazolo[1,5-a]pyrimidines, developed as potential treatments for neurodegenerative diseases, were shown to have desirable properties. Selected compounds were found to be brain penetrant in mice, with brain-to-plasma ratios of approximately 0.5. nih.gov Further studies confirmed that these compounds possess favorable PK profiles, including prolonged half-life and good oral bioavailability, which are crucial for treating chronic CNS conditions. nih.gov These examples highlight how the nih.govnih.govtriazolo[1,5-a]pyridine core can be incorporated into molecules designed to have specific and advantageous pharmacokinetic characteristics. acs.org
| Compound | Target/Application | Key Pharmacokinetic Feature(s) | Reference |
| 5a ( nih.govnih.govtriazolo[1,5-a]pyridine derivative) | RORγt inverse agonist | Favorable pharmacokinetic profile, improved metabolic stability. | nih.govacs.org |
| Compound 53 ( nih.govnih.govtriazolo[1,5-a]pyrimidine derivative) | Microtubule stabilization (Neurodegeneration) | Brain penetrant (B/P ~0.5), prolonged half-life. | nih.gov |
| Compound 60 ( nih.govnih.govtriazolo[1,5-a]pyrimidine derivative) | Microtubule stabilization (Neurodegeneration) | Brain penetrant (B/P ~0.5), good oral bioavailability. | nih.gov |
| Anticancer Agents ( nih.govnih.govtriazolo[1,5-a]pyrimidine series) | Tubulin Inhibition (Cancer) | Lead compounds showed high potency and efficacy when dosed orally or intravenously in xenograft models. | acs.org |
Computational Studies and Molecular Modeling Of 1 2 3 Triazolo 1,5 a Pyridine Analogues
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity.
Molecular docking simulations are widely used to predict how researchgate.netresearchgate.nettriazolo[1,5-a]pyridine analogues fit into the active sites of target proteins. nih.gov These simulations calculate the binding energy and visualize the interaction patterns, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking. pensoft.net The process involves generating a variety of possible conformations (poses) of the ligand within the protein's binding pocket and scoring them based on their energetic favorability.
For instance, various researchgate.netresearchgate.nettriazolo[1,5-a]pyridine derivatives have been docked against several protein targets to predict their binding modes. Studies have shown these compounds fitting into the active sites of enzymes like EGFR, GlcN-6-P synthase, and the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.govnih.gov The "lock-and-key" model, where the ligand fits into a rigid protein, and the "induced fit" model, where both ligand and protein can change conformation upon binding, are two theories that help explain these interactions. nih.gov The goal is to identify the most stable binding conformation, which is often the one with the lowest binding energy score. pensoft.net
A study on researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine derivatives as inhibitors of Bromodomain-containing protein 4 (BRD4) showed that the lead compound occupied the central acetyl-lysine binding cavity. researchgate.net Similarly, docking of researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidin-7-one compounds into the main protease (Mpro) of SARS-CoV-2 revealed high binding affinities, suggesting their potential as inhibitors. nih.gov
| Analogue Class | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidin-7-one | SARS-CoV-2 Mpro | -9.3 | nih.gov |
| researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidin-7-one | SARS-CoV-2 Mpro | -9.1 | nih.gov |
| Quinoline-pyrido[2,3-d]pyrimidinone derivative | Sterol 14-alpha demethylase | -10.2 | mdpi.com |
| 8-HQ-linked 1,2,3-triazole | Lanosterol 14-α-demethylase | -8.7 | acs.org |
A critical outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. These interaction networks are vital for the stability and specificity of the ligand-protein complex.
For analogues of researchgate.netresearchgate.nettriazolo[1,5-a]pyridine targeting the Retinoic Acid Receptor-related Orphan Nuclear Receptor γt (RORγt), a key transcription factor in autoimmune diseases, specific binding interactions have been mapped. X-ray crystallography and docking studies revealed that these compounds form important hydrogen bonds within the RORγt ligand-binding domain. nih.gov Key residues involved in the interaction network for RORγt inverse agonists include Asn253 , Arg367 , Leu287 , and Ser404 . These interactions help to stabilize the inhibitor within the active site, leading to potent inhibitory activity. nih.gov
Other examples from computational studies on related triazolo-fused heterocycles include:
BRD4: Docking studies of researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine derivatives showed a crucial hydrogen bond with the residue Asn140 . researchgate.net
SARS-CoV-2 Main Protease (Mpro): Potent researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidin-7-one inhibitors were found to interact effectively with the crucial active site amino acids His41 , Cys145 , and Glu166 . nih.gov
Lanosterol 14-α-demethylase: The oxygen and nitrogen atoms of an 8-hydroxyquinoline-linked triazole showed hydrogen bond interactions with ARG96 . acs.org
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| RORγt | Asn253, Arg367, Leu287, Ser404 | Hydrogen Bonding, Hydrophobic | nih.gov |
| BRD4 | Asn140 | Hydrogen Bonding | researchgate.net |
| SARS-CoV-2 Mpro | His41, Cys145, Glu166 | Hydrogen Bonding | nih.gov |
| Lanosterol 14-α-demethylase | ARG96, MET79 | Hydrogen Bonding, Electrostatic | acs.org |
Molecular Dynamics Simulations to Assess Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-protein complex over time. frontiersin.org These simulations are essential for assessing the stability of the predicted binding pose and observing any conformational changes in the protein or ligand. nih.govfrontiersin.org
MD simulations on complexes of triazole inhibitors with their target proteins, such as CYP51 and the SARS-CoV-2 RdRp, have been performed for periods up to 200 nanoseconds. nih.govfrontiersin.org The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the course of the simulation. nih.govfrontiersin.org A stable RMSD value indicates that the ligand remains securely bound in the active site and the protein structure is not significantly perturbed. frontiersin.org
These simulations can also reveal flexibility in certain regions of the protein, which may be important for ligand recognition and binding. By analyzing the trajectory of the simulation, researchers can confirm the persistence of key interactions identified in docking studies and calculate the binding free energy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity. nih.gov
Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Quantum mechanical (QM) calculations provide a deeper understanding of the electronic properties of molecules, which govern their reactivity and spectroscopic behavior. Density Functional Theory (DFT) is a widely used QM method for these investigations. nih.govmdpi.com
DFT calculations are employed to optimize the molecular geometry of researchgate.netresearchgate.nettriazolo[1,5-a]pyridine analogues and to analyze their electronic structure. nih.govmdpi.com A key aspect of this analysis is the determination of the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. acs.org A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to become excited. acs.org For example, in a study of novel 1,2,4-triazole (B32235) derivatives containing a pyridine (B92270) moiety, DFT calculations showed that the HOMO was primarily located on the phenyl ring, 1,2,4-triazole ring, and thioether group, while the LUMO was distributed across the pyridine and triazole rings. nih.gov This distribution of electron density is crucial for understanding how the molecule will interact with biological targets. nih.gov
| Compound Type | Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 1,2,3-Triazole Hybrid (6a) | B3LYP/6-311G(d,p) | -5.91 | -1.57 | 4.34 | acs.org |
| 1,2,3-Triazole Hybrid (6b) | B3LYP/6-311G(d,p) | -5.93 | -1.61 | 4.32 | acs.org |
| 1,2,3-Triazole Hybrid (6c) | B3LYP/6-311G(d,p) | -5.95 | -1.64 | 4.31 | acs.org |
| 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netresearchgate.nettriazolo[4,3-a]pyridine | B3LYP/6-31G | -8.87 | -3.81 | 5.06 | mdpi.com |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, making it a powerful tool for predicting and interpreting electronic absorption spectra, such as UV-Vis spectra. rsc.orgnih.gov
By combining MD simulations with QM calculations (QM/MM approach), researchers can simulate the UV-Vis spectra of molecules in solution, accounting for the influence of solvent molecules. rsc.orgnih.gov This approach involves taking snapshots from an MD trajectory and performing TD-DFT calculations on each snapshot to predict the excitation energies. rsc.org The resulting collection of "stick spectra" is then convoluted to generate a theoretical spectrum that can be directly compared with experimental data. nih.gov
These computational studies help to assign the observed absorption bands to specific electronic transitions, such as local π-π* excitations within the conjugated system of the triazolopyridine core. researchgate.net This analysis provides fundamental insights into the photophysical properties of these compounds.
Machine Learning Modeling in Predicting Biological Activities
Machine learning (ML) has emerged as a powerful tool in drug discovery for rapidly predicting the biological activity of novel compounds, thereby accelerating the design and optimization process. nih.gov For analogues of 8-Methyl- nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyridine, ML models can be trained on existing structure-activity relationship (SAR) data to predict the potency of new derivatives against specific biological targets. nih.gov
The general workflow involves several key steps. nih.govresearchgate.net First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical and structural features of the molecules and serve as the input features for the ML models. plos.org Machine learning algorithms, such as Random Forest, Support Vector Machines (SVM), and neural networks, are then trained on this data to learn the complex relationship between the molecular descriptors and biological activity. nih.govnih.gov
For instance, a study on aromatase inhibitors demonstrated that a Random Forest regression model could predict biological activity (pIC₅₀) with a high coefficient of determination (R² = 0.84), significantly outperforming linear regression models. nih.gov Similarly, in the prediction of bioactivity against SARS-CoV-2 targets, neural network models achieved accuracies of over 90%. plos.org These models can effectively identify active versus inactive compounds and predict their potency before synthesis, saving significant time and resources. plos.orgplos.org The performance of these models is typically evaluated using metrics like the area under the ROC curve (AUC), F1 score, and Matthews correlation coefficient. nih.govresearchgate.net
Table 2: Performance of Machine Learning Models in Bioactivity Prediction
| Model Type | Typical Application | Performance Metric | Reported Value | Reference |
|---|---|---|---|---|
| Random Forest | Classification (Active/Inactive) & Regression (Potency) | AUC | ~0.90 | nih.govresearchgate.net |
| Random Forest | Regression (pIC₅₀ Prediction) | R² | 0.84 | nih.gov |
| Neural Network | Classification (Bioactive/Inactive) | Accuracy | 91-93% | plos.org |
| Neural Network | Classification (Bioactive/Inactive) | F1-Score | 91-94% | plos.org |
Matched Molecular Pair (MMP) Analyses for SAR Elucidation
Matched Molecular Pair Analysis (MMPA) is a cheminformatics technique used to systematically analyze how small, specific structural changes in a molecule affect its properties, such as biological activity. wikipedia.org A matched molecular pair (MMP) is defined as two compounds that differ by only a single, well-defined structural transformation, for example, the substitution of a hydrogen atom with a methyl group. wikipedia.org By analyzing a large dataset of such pairs, medicinal chemists can identify chemical transformations that consistently lead to a desirable change in a property, providing valuable insights for lead optimization. nih.govyoutube.com
In the context of nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyridine analogues, MMPA can be applied to elucidate the Structure-Activity Relationship (SAR). For example, research on RORγt inverse agonists involved the synthesis and testing of various triazolopyridine derivatives. nih.gov An initial compound could be paired with a newly synthesized analogue where, for instance, a cyclopentyl ring is replaced with a different group. nih.gov By comparing the biological activity of these two molecules, the specific impact of that structural change can be quantified.
The analysis typically involves three main steps:
Identification of MMPs : Algorithms are used to systematically search a chemical database for all possible matched pairs based on predefined rules of transformation. wikipedia.org
Calculation of Property Changes : For each identified pair, the difference in the property of interest (e.g., change in IC₅₀) is calculated.
Statistical Analysis : The transformations are analyzed to find those that produce a statistically significant and consistent effect on the property across multiple examples. youtube.com
This approach helps to build a knowledge base of "SAR rules" specific to the chemical series being studied. For example, analysis might reveal that changing a hydrogen to a chlorine on the pyridine ring consistently improves metabolic stability, or that replacing a piperazine (B1678402) core with a piperidine (B6355638) ring alters lipophilicity and potency in a predictable way. nih.gov These data-driven insights guide the design of new analogues with improved properties.
Table 3: Example of Matched Molecular Pair Analysis for SAR
| Transformation (R1 → R2) | Context | Observed Effect on Property | Interpretation for SAR |
|---|---|---|---|
| Hydrogen → Methyl | Aromatic Ring | Increase in Lipophilicity (cLogP) | Methyl group can fill a small hydrophobic pocket in the target protein. |
| nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine → nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyridine | Core Scaffold | Improved Inhibitory Activity (Lower IC₅₀) | Nitrogen atom positions in the [1,5-a] isomer are better tolerated for binding. nih.gov |
| Piperazine → Piperidine | Linker Moiety | Decrease in Lipophilicity (cLogD) | Helps to optimize drug-like properties. nih.gov |
| Cyclopentyl → Substituted Phenyl | Solvent-Exposed Region | Improved Metabolic Stability | Addresses a metabolic soft spot on the original molecule. nih.gov |
Derivatives, Analogues, and Chemical Modifications for Research
Synthesis and Evaluation of Functionalizednih.govscispace.commdpi.comTriazolo[1,5-a]pyridine Derivatives
The synthesis of functionalized nih.govscispace.commdpi.comtriazolo[1,5-a]pyridine derivatives is a dynamic area of research, with numerous strategies developed to access a diverse range of analogues. These methods often involve the construction of the fused heterocyclic system from substituted pyridine (B92270) precursors or the modification of a pre-existing triazolopyridine core.
A common synthetic route involves the cyclization of N-(pyridin-2-yl)amidoximes. For instance, treatment of 2-aminopyridines with trifluoroacetic anhydride (B1165640) can yield nih.govscispace.commdpi.comtriazolo[1,5-a]pyridines. organic-chemistry.org Another established method is the copper-catalyzed reaction of 2-aminopyridine (B139424) with nitriles, which proceeds via a sequential N-C and N-N bond-forming oxidative coupling. organic-chemistry.org More recently, a microwave-mediated, catalyst-free tandem reaction between enaminonitriles and benzohydrazides has been developed, offering an efficient and environmentally friendly approach. nih.gov This method involves transamidation, intramolecular nucleophilic addition, and condensation to form the triazolopyridine ring system. nih.gov
The evaluation of these synthesized derivatives spans a wide array of biological targets. For example, a series of nih.govscispace.commdpi.comtriazolo[4,3-a]pyridine derivatives were designed and synthesized as potential c-Met kinase inhibitors. nih.gov In this study, compound 4d demonstrated high selectivity and potent inhibition of the c-Met kinase. nih.gov Another area of investigation is their use as antimicrobial agents. nih.govnih.gov Novel nih.govscispace.commdpi.comtriazolo[1,5-a]pyridine and its isoquinoline (B145761) analogues bearing a diphenyl sulfide (B99878) moiety have been synthesized and shown to possess antimicrobial properties. nih.gov Furthermore, derivatives of the related nih.govscispace.commdpi.comtriazolo[1,5-a]pyrimidine scaffold have been evaluated as antibacterial agents against Enterococcus faecium, with some compounds exhibiting good narrow-spectrum activity. nih.gov
The following table summarizes the synthesis and evaluation of selected functionalized nih.govscispace.commdpi.comtriazolo[1,5-a]pyridine and related derivatives:
| Compound Class | Synthesis Method | Biological Evaluation | Key Findings |
| nih.govscispace.commdpi.comTriazolo[4,3-a]pyridine derivatives | Palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by microwave-assisted dehydration. researchgate.net | c-Met kinase inhibition, antitumor activity. nih.gov | Compound 4d showed high selectivity and potent inhibition of c-Met kinase. nih.gov |
| nih.govscispace.commdpi.comTriazolo[1,5-a]pyridine and isoquinoline derivatives | Condensation reactions of cyanoacetic acid hydrazide and other precursors. nih.gov | Antimicrobial activity. nih.gov | Newly synthesized compounds demonstrated good antimicrobial activities. nih.gov |
| nih.govscispace.commdpi.comTriazolo[1,5-a]pyrimidine derivatives | Biginelli-like heterocyclization of aldehydes, β-dicarbonyls, and 3-alkylthio-5-amino-1,2,4-triazoles. nih.gov | Antibacterial activity against ESKAPE pathogens. nih.gov | Identified a subset with good, narrow-spectrum activity against E. faecium. nih.gov |
| 2-Aryl-1,2,4-triazolo[1,5-a]pyridines | Multi-step synthesis culminating in cyclization. researchgate.net | Antifungal activity against C. albicans and T. rubrum. researchgate.net | Three compounds showed activity superior or comparable to fluconazole. researchgate.net |
Specific Substituent Effects on Biological Activity
The biological activity of nih.govscispace.commdpi.comtriazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Researchers have systematically introduced various functional groups to probe the SAR and optimize the therapeutic potential of these compounds.
Halogenation is a key strategy in modifying the physicochemical properties and biological activity of the nih.govscispace.commdpi.comtriazolo[1,5-a]pyridine scaffold. The introduction of halogen atoms can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.
8-Bromo- nih.govscispace.commdpi.comtriazolo[1,5-a]pyridine is a versatile intermediate in the synthesis of more complex derivatives. mdpi.com The bromine atom at the 8-position serves as a useful handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide range of substituents. mdpi.com For example, it has been used in the synthesis of potent and selective metabotropic glutamate (B1630785) receptor 5 (mGlu5) modulators.
8-Chloro- nih.govscispace.commdpi.comtriazolo[4,3-a]pyridine derivatives have also been synthesized and evaluated for their biological activities. A series of novel 8-chloro- nih.govscispace.commdpi.comtriazolo[4,3-a]pyridine derivatives were synthesized under microwave irradiation and showed moderate antifungal activity. organic-chemistry.org
The introduction of fluoro atoms or fluorine-containing groups can significantly impact the biological profile of these compounds. For instance, in a series of nih.govscispace.commdpi.comtriazolo[1,5-a]pyrimidine derivatives with anti-tumor activity, the presence of a 3-fluorophenylamino group at the C-7 position resulted in comparable or better anti-tumor activities than the unsubstituted phenylamino (B1219803) analogue. researchgate.net
The table below highlights the impact of halogenation on the nih.govscispace.commdpi.comtriazolo[1,5-a]pyridine scaffold:
| Halogenated Derivative | Position of Halogen | Synthetic Utility/Biological Activity |
| 8-Bromo- nih.govscispace.commdpi.comtriazolo[1,5-a]pyridine | 8 | Versatile intermediate for synthesis of bioactive molecules, including anti-cancer and anti-inflammatory agents. mdpi.com |
| 8-Chloro- nih.govscispace.commdpi.comtriazolo[4,3-a]pyridine | 8 | Precursor for derivatives with moderate antifungal activity. organic-chemistry.org |
| Fluoro-substituted derivatives | Various | Can enhance anti-tumor activity, as seen with 3-fluorophenylamino substitution at the C-7 position of nih.govscispace.commdpi.comtriazolo[1,5-a]pyrimidines. researchgate.net |
The introduction of amine groups at various positions of the nih.govscispace.commdpi.comtriazolo[1,5-a]pyridine ring system can significantly influence its biological properties by providing sites for hydrogen bonding and further derivatization.
Research has shown that amine substitutions at the 2- and 7-positions of the related nih.govscispace.commdpi.comtriazolo[1,5-a]pyrimidine scaffold can lead to potent anti-tumor agents. researchgate.net Specifically, the introduction of a 4-fluoro-3-(trifluoromethyl)phenylamino group at the C-7 position was found to be favorable for increasing anti-tumor activity. researchgate.net
In the nih.govscispace.commdpi.comtriazolo[1,5-a]pyridine series, 2-(trifluoromethyl)- nih.govscispace.commdpi.comtriazolo[1,5-a]pyridin-7-amine has been synthesized and characterized. The amine group at the 7-position offers a site for further chemical modifications to explore potential biological activities.
The following table summarizes the effects of amine substitutions:
| Derivative | Position of Amine Group | Biological Activity/Significance |
| 7-Anilino- nih.govscispace.commdpi.comtriazolo[1,5-a]pyrimidines | 7 | Anti-tumor activity, with specific substitutions on the aniline (B41778) ring enhancing potency. researchgate.net |
| 2-(Trifluoromethyl)- nih.govscispace.commdpi.comtriazolo[1,5-a]pyridin-7-amine | 7 | A key intermediate for further derivatization to explore biological activities. |
The trifluoromethyl (CF3) group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The introduction of a CF3 group into the nih.govscispace.commdpi.comtriazolo[1,5-a]pyridine scaffold has led to the development of compounds with significant biological activities.
For instance, 2-(trifluoromethyl) nih.govscispace.commdpi.comtriazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as potential anti-malarial agents. The presence of the CF3 group at the 2-position of the nih.govscispace.commdpi.comtriazolo[1,5-a]pyrimidine ring was shown to increase the anti-plasmodial activity. Some of these compounds were found to be highly active, with IC50 values in the low micromolar to nanomolar range against Plasmodium falciparum.
In another study, trifluoromethyl-containing analogues of nih.govscispace.commdpi.comtriazolo[4,3-a]pyrazines, a related heterocyclic system, were also investigated for their anti-malarial properties.
The table below details the impact of trifluoromethyl groups on the biological activity of these compounds:
| Trifluoromethyl-Containing Analogue | Position of CF3 Group | Biological Activity | Research Finding |
| 2-(Trifluoromethyl) nih.govscispace.commdpi.comtriazolo[1,5-a]pyrimidine derivatives | 2 | Anti-malarial (anti-plasmodial) | Increased activity against P. falciparum. |
| 5-(Trifluoromethyl)- nih.govscispace.commdpi.comtriazolo[4,3-a]pyridine-8-carboxylic acid derivatives | 5 | Potential pharmacological applications | A complex organic compound with potential in medicinal chemistry. |
| Trifluoromethyl-containing nih.govscispace.commdpi.comtriazolo[4,3-a]pyrazine analogues | Not specified | Anti-malarial | Investigated for their potential against malaria. |
The introduction of methyl groups at various positions on the nih.govscispace.commdpi.comtriazolo[1,5-a]pyridine ring can influence the compound's pharmacokinetic and pharmacodynamic properties.
For 8-Methyl- nih.govscispace.commdpi.comtriazolo[1,5-a]pyridine derivatives, the methyl group at the 8-position has been shown to improve pharmacokinetic profiles by reducing oxidative metabolism compared to halogenated analogues. This was observed in studies of 8-methyl-2-phenyl- nih.govscispace.commdpi.comtriazolo[1,5-a]pyridine.
In the related nih.govscispace.commdpi.comtriazolo[1,5-a]pyrimidine series, the presence of a methyl group at the 5-position is a common feature in many synthesized derivatives with anti-tumor activities. researchgate.net For example, a series of 5-methyl-7-anilino-2-substituted- nih.govscispace.commdpi.comtriazolo[1,5-a]pyrimidines were synthesized and evaluated for their ability to inhibit tumor cell growth. researchgate.net
The following table summarizes the effects of methyl substituents:
| Methyl-Substituted Derivative | Position of Methyl Group | Effect on Properties/Activity |
| 8-Methyl-2-phenyl- nih.govscispace.commdpi.comtriazolo[1,5-a]pyridine | 8 | Improved pharmacokinetic profile by reducing oxidative metabolism. |
| 5-Methyl- nih.govscispace.commdpi.comtriazolo[1,5-a]pyrimidine derivatives | 5 | Common structural feature in derivatives with anti-tumor activity. researchgate.net |
Phosphonylated Triazolopyridine Derivatives
The introduction of a phosphonate (B1237965) group into the nih.govscispace.commdpi.comtriazolo[1,5-a]pyridine scaffold represents a more recent area of investigation, aiming to combine the biological activities of both the triazolopyridine ring and the phosphonate moiety.
An effective approach for the synthesis of new phosphonylated triazolopyridine derivatives has been reported, involving the reaction of chloroethynylphosphonates with 2-hydrazinylpyridines. nih.gov This reaction proceeds via a 5-exo-dig cyclization to yield ( nih.govscispace.commdpi.comtriazolo[4,3-a]pyridin-3-ylmethyl)phosphonates. nih.gov The structures of these novel phosphonylated compounds have been confirmed by various spectroscopic methods and single-crystal X-ray diffraction. nih.gov
While the biological evaluation of these specific phosphonylated nih.govscispace.commdpi.comtriazolo[1,5-a]pyridine derivatives is still an emerging field, the known biological activities of both triazolopyridines (including herbicidal, antifungal, neuroprotective, and antibacterial properties) and organophosphorus compounds suggest that these new hybrids could possess interesting therapeutic potential. nih.gov
The table below provides an overview of the research on phosphonylated triazolopyridine derivatives:
| Derivative Class | Synthesis Method | Potential Biological Significance |
| ( nih.govscispace.commdpi.comTriazolo[4,3-a]pyridin-3-ylmethyl)phosphonates | 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines. nih.gov | Combines the known biological activities of triazolopyridines and phosphonates, suggesting potential for novel therapeutic applications. nih.gov |
Tricyclic Heterocyclic Systems Incorporating thenih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine Core
The fusion of a third ring system onto the nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold gives rise to a diverse range of tricyclic heterocyclic systems. These structures are of significant interest in medicinal and materials science due to their unique three-dimensional conformations and extended π-systems, which can lead to novel biological activities and photophysical properties. The synthetic strategies to access these complex molecules often involve the elaboration of functional groups on the pre-formed bicyclic nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine core or through one-pot multicomponent reactions that build the tricyclic framework in a single synthetic operation.
Research into these tricyclic systems has explored their potential in various therapeutic areas. The construction of these molecules is often achieved through cyclization reactions involving substituents at key positions of the nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine nucleus. For example, the presence of reactive groups such as amino, cyano, or hydrazide moieties can serve as handles for the annulation of a third heterocyclic ring.
One notable approach involves the reaction of 1-amino-3-cyano-4,6-dimethyl-2-pyridone with various amides to generate 2-substituted 4-cyano-5,7-dimethyl- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine derivatives. researchgate.net These derivatives can be precursors for further cyclization reactions to form tricyclic systems. Another strategy involves the cyclocondensation of 2-(1,2,4-triazol-5-yl)acetonitriles with β-dicarbonyl compounds or α,β-unsaturated nitriles and esters, leading to the formation of functionalized nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines that can be further modified into tricyclic structures. researchgate.net
A specific example of the synthesis of a tricyclic system is the formation of pyrido-annelated nih.govnih.govorganic-chemistry.orgresearchgate.nettetrazines. These compounds have been synthesized and studied for their potential anticancer activities. nih.gov The synthetic route to these molecules often starts from a substituted nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine precursor. For instance, N-(8-Cyano-7-methyl-5-phenyl- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridin-2-yl)cyanamide has been synthesized and characterized as a key intermediate. nih.gov
The following table summarizes some representative tricyclic heterocyclic systems that incorporate the nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine core and their synthetic precursors.
| Precursor Compound | Reagents and Conditions | Tricyclic System | Research Focus | Ref |
| 1-amino-3-cyano-4,6-dimethyl-2-pyridone | Various aliphatic, aromatic, and heterocyclic amides | 2-substituted 4-cyano-5,7-dimethyl- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines | Synthesis of novel heterocyclic systems | researchgate.net |
| 2-(1,2,4-triazol-5-yl)acetonitriles | β-dicarbonyl compounds or α,β-unsaturated nitriles and esters | Functionalized nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines | Synthesis of functionalized heterocyclic systems | researchgate.net |
| N-(8-Cyano-7-methyl-5-phenyl- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridin-2-yl)cyanamide | Not specified | Pyrido-annelated nih.govnih.govorganic-chemistry.orgresearchgate.nettetrazines | Anticancer activity | nih.gov |
| 1-(2-aminopyridin-1-ium)-2,4,5-tricyano-3-dicyanomethylcyclopentadienide | Acetic anhydride | 11-amino-10-dicyanomethylene-7,8,9-tricyano-10H-dipyrido[1,2-a:2',3'-d]pyrrol-5-ylium-6-olate | Synthesis of novel heterocyclic systems |
Further detailed research findings on specific tricyclic systems are outlined below.
Pyrido[1,2-b] nih.govnih.govorganic-chemistry.orgresearchgate.nettetrazines and Related Structures
A series of novel pyrido-annelated nih.govnih.govorganic-chemistry.orgresearchgate.nettetrazines and nih.govnih.govorganic-chemistry.orgtriazepines have been synthesized with a focus on their potential as anticancer agents. nih.gov The synthetic pathway involved the fusion of 1-amino-2-imino-4-methyl-6-phenyl-1,2-dihydropyridine-3-carbonitrile with various reagents. For example, reaction with cyanoguanidine and chloroacetone (B47974) afforded key intermediates for further cyclization. The resulting tricyclic compounds were characterized by various spectroscopic methods, and their biological activity was evaluated.
| Compound Name | Molecular Formula | Key Research Finding | Ref |
| N-(8-Cyano-7-methyl-5-phenyl- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridin-2-yl)cyanamide | C₁₆H₁₁N₇ | Intermediate for the synthesis of pyrido-annelated tetrazines. | nih.gov |
| 3-Amino-8-methyl-6-phenyl-4H-pyrido[1,2-b] nih.govnih.govorganic-chemistry.orgresearchgate.nettetrazine-9-carbonitrile | C₁₄H₁₂N₆ | Synthesized and characterized. | nih.gov |
| 3-Amino-8-methyl-6-phenyl-2H-pyrido[1,2-b] nih.govnih.govorganic-chemistry.orgresearchgate.nettetrazine-9-carbonitrile | C₁₄H₁₂N₆ | Synthesized and characterized. | nih.gov |
| 8-Methyl-6-phenyl-3-(phenylamino)-4H-pyrido[1,2-b] nih.govnih.govorganic-chemistry.orgresearchgate.nettetrazine-9-carbonitrile | C₂₀H₁₆N₆ | Synthesized and characterized. | nih.gov |
Emerging Research and Future Directions for 8 Methyl 1 2 3 Triazolo 1,5 a Pyridine
Development of Novel Synthetic Routes for Diverse 8-Methyl-nsmsi.irnih.govosti.govtriazolo[1,5-a]pyridine Analogues
The generation of a diverse library of analogues is fundamental to understanding the structure-activity relationship (SAR) and optimizing the therapeutic properties of 8-Methyl- nih.govosti.govtriazolo[1,5-a]pyridine. Researchers are actively developing innovative and efficient synthetic methodologies to access a wide range of derivatives.
Established methods for synthesizing the nih.govosti.govtriazolo[1,5-a]pyridine core often involve the cyclization of 2-aminopyridines. organic-chemistry.org One common approach is the reaction of 2-aminopyridines with reagents that provide the remaining atoms of the triazole ring. For instance, N-(pyrid-2-yl)formamidoximes can be cyclized under mild conditions using trifluoroacetic anhydride (B1165640) to yield nih.govosti.govtriazolo[1,5-a]pyridines. organic-chemistry.org Another strategy involves the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which allows for a direct metal-free oxidative N-N bond formation. organic-chemistry.org
More recent advancements focus on catalyst-free and environmentally friendly methods. A notable example is the microwave-assisted tandem reaction between enaminonitriles and benzohydrazides, which proceeds without the need for transition metal catalysts or stoichiometric oxidants. vulcanchem.com Additionally, an I2/KI-mediated oxidative N-N bond formation provides an efficient and scalable route to various 1,5-fused 1,2,4-triazoles from readily available N-aryl amidines. organic-chemistry.org
The construction of the triazolopyridine skeleton can also be achieved from commercially available starting materials like 2-amino-6-bromo-pyridine. nih.gov This involves a multi-step process including reaction with ethoxycarbonyl isothiocyanate to form a thiourea (B124793) intermediate, followed by cyclization with hydroxylamine. nih.gov The resulting triazolopyridine scaffold can then be further functionalized, for example, through Suzuki coupling with various phenylboronic acids to introduce diversity at specific positions. nih.gov A review of synthetic strategies for nih.govosti.govtriazolo[1,5-a]pyridine-8-carbonitriles highlights several approaches, including the conversion of 8-substituted derivatives, synthesis from functionalized pyridines, and heterocyclization of 2-(1,2,4-triazol-5-yl)acetonitriles. researchgate.netlp.edu.ua
A three-component Biginelli-like heterocyclization reaction has also been employed for the rapid and efficient synthesis of a focused library of nih.govosti.govtriazolo[1,5-a]pyrimidines, a closely related scaffold, demonstrating the potential for combinatorial approaches. nih.govacs.org
Exploration of New Biological Targets and Disease Indications
The nih.govosti.govtriazolo[1,5-a]pyridine scaffold has demonstrated a wide range of biological activities, prompting researchers to explore its potential against an expanding array of diseases. researchgate.net Initially investigated for activities such as antimicrobial and antioxidant effects, the focus has broadened to include more complex disease areas. researchgate.netnih.gov
Derivatives of the triazolopyridine and the bioisosteric triazolopyrimidine scaffold have shown potential as anticancer agents. osti.govnih.govnih.govmdpi.com For instance, they have been investigated as inhibitors of Tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in repairing DNA damage and contributing to resistance to certain chemotherapy drugs. osti.govnih.gov The rationale is that inhibiting TDP2 could sensitize cancer cells to topoisomerase II poisons. osti.govnih.gov Furthermore, triazolopyridine derivatives have been designed as dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDAC), which are both promising targets in cancer therapy. nih.govtandfonline.com The JAK-STAT signaling pathway is crucial in transducing cytokine-mediated signals, and its inhibition is a promising strategy to block the crosstalk between tumor cells and their microenvironment. nih.gov
In the realm of immunology and inflammatory diseases, triazolopyridine-based compounds have been identified as selective inhibitors of JAK1, leading to the development of filgotinib (B607452), a drug investigated for rheumatoid arthritis and Crohn's disease. acs.org The retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a key transcription factor in the pathogenesis of psoriasis, has also been targeted by nih.govosti.govtriazolo[1,5-a]pyridine derivatives, which act as potent inverse agonists. nih.govresearchgate.net
The central nervous system (CNS) is another area of active exploration. Triazolopyridine derivatives have been designed as positive allosteric modulators (PAMs) of the mGlu2 receptor, a target for neurological and psychiatric disorders. nih.gov Additionally, 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based compounds have been optimized as P2X7 receptor antagonists with good CNS penetration, showing potential for treating neuroinflammatory conditions. acs.org The structural similarity of triazolopyrimidines to purines has also led to their investigation as anticonvulsant agents, with some derivatives showing promising activity in preclinical models of epilepsy. nih.gov
The versatility of the scaffold is further highlighted by its investigation as antibacterial agents, particularly against resistant strains like vancomycin-resistant Enterococcus faecium. nih.govacs.org
| Disease Area | Specific Target/Indication | Reference |
| Oncology | Tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors | osti.govnih.gov |
| Dual JAK/HDAC inhibitors | nih.govtandfonline.com | |
| PIM kinase inhibitors | ||
| Microtubule-targeting agents | nih.gov | |
| Immunology/Inflammation | Selective JAK1 inhibitors (e.g., for rheumatoid arthritis) | acs.org |
| RORγt inverse agonists (e.g., for psoriasis) | nih.govresearchgate.net | |
| Central Nervous System | mGlu2 receptor positive allosteric modulators | nih.gov |
| P2X7 receptor antagonists | acs.org | |
| Anticonvulsants | nih.gov | |
| Infectious Diseases | Antibacterial agents (e.g., against E. faecium) | nih.govacs.org |
Integration of Advanced Computational Methodologies for Predictive Modeling
The integration of computational chemistry has become a cornerstone in the rational design and development of novel therapeutics based on the 8-Methyl- nih.govosti.govtriazolo[1,5-a]pyridine scaffold. These methods accelerate the drug discovery process by providing predictive models for biological activity and guiding the synthesis of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) studies are widely employed to establish a mathematical correlation between the chemical structure of triazolopyridine derivatives and their biological activity. nih.gov For instance, 2D-QSAR models have been developed for nih.govosti.govtriazolo[1,5-a]pyrimidine derivatives to predict their anticancer activity. imist.ma In a study on triazolopyridine derivatives as PIM inhibitors, a Genetic Algorithm-Multiple Linear Regressions (GA-MLR) model was shown to be effective in predicting inhibitory activity. Similarly, QSAR approaches have been successfully used to design and prioritize the synthesis of new mGlu2 receptor positive allosteric modulators based on the triazolopyridine scaffold. nih.gov These models help in identifying key molecular descriptors that influence the desired biological effect.
Molecular docking is another powerful tool used to predict the binding mode of these compounds within the active site of their target proteins. This provides insights into the crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity. For example, docking studies have been used to understand the interaction of triazolopyrimidine derivatives with the GABA-A receptor in the context of their anticonvulsant activity. nih.gov
Furthermore, more advanced techniques like 3D-QSAR and molecular dynamics (MD) simulations are being utilized to build more sophisticated models. A study on triazolopyrimidine analogues as Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) inhibitors combined docking and 3D-QSAR to characterize their binding patterns and guide the design of more potent inhibitors. nih.gov MD simulations can further explore the dynamic behavior of the ligand-protein complex, offering a more realistic representation of the binding event.
| Computational Method | Application in Triazolopyridine Research | Reference |
| 2D-QSAR | Predicting anticancer activity of triazolopyrimidine derivatives. | imist.ma |
| GA-MLR QSAR | Modeling and predicting PIM inhibitory activities of triazolopyridine derivatives. | |
| 3D-Topomer CoMFA & SVM | Designing and prioritizing the synthesis of mGlu2 receptor positive allosteric modulators. | nih.gov |
| Molecular Docking | Predicting binding modes with GABA-A receptor for anticonvulsant activity. | nih.gov |
| 3D-QSAR & Molecular Dynamics | Characterizing binding patterns of PfDHODH inhibitors. | nih.gov |
Structure-Based Design of Highly Selective and Potent 8-Methyl-nsmsi.irnih.govosti.govtriazolo[1,5-a]pyridine-Based Therapeutics
Structure-based drug design (SBDD) is a powerful strategy that leverages the three-dimensional structural information of a biological target to design highly selective and potent inhibitors. This approach is being increasingly applied to the development of therapeutics based on the 8-Methyl- nih.govosti.govtriazolo[1,5-a]pyridine scaffold.
A key aspect of SBDD is the use of X-ray crystallography to determine the co-crystal structure of a ligand bound to its target protein. This provides a detailed map of the binding site and the specific interactions that contribute to the ligand's affinity and selectivity. For example, the X-ray crystal structure of filgotinib bound to JAK2 revealed key interactions, such as the triazolopyridine scaffold acting as an ATP mimetic and forming a crucial hydrogen bond with a tyrosine residue in the hinge region. nih.gov This information guided the design of dual JAK/HDAC inhibitors by identifying a solvent-exposed region where a linker and a zinc-binding group could be attached. tandfonline.com
Similarly, the design of potent and orally bioavailable RORγt inverse agonists was based on the X-ray co-crystal structure of an analogue bound to the receptor. nih.govresearchgate.net This allowed for the rational design of triazolopyridine derivatives that could fit optimally within the ligand-binding domain. nih.govresearchgate.net
The process of SBDD is iterative. A lead compound is identified, and its binding mode is determined. This structural information then guides the design of new analogues with modifications aimed at improving potency and selectivity. These new compounds are synthesized and tested, and the most promising ones are co-crystallized with the target to further refine the binding model. This cycle of design, synthesis, and evaluation is repeated to optimize the lead compound into a clinical candidate.
The selectivity of inhibitors is a critical parameter, especially for targets that belong to large families of related proteins, such as kinases. Off-target inhibition can lead to unwanted side effects. SBDD allows for the exploitation of subtle differences in the active sites of different kinases to design inhibitors that are highly selective for the intended target. For instance, a triazolopyridine-based compound was found to be a more selective PIM-1 kinase inhibitor compared to a structurally related imidazopyridazine. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-methyl-[1,2,4]triazolo[1,5-a]pyridine, and how are intermediates characterized?
- Methodology :
- Ternary Condensation : Hydrazones, aldehydes, and nitriles (e.g., malononitrile) react in ethanol with piperidine under reflux. For example, hydrazone derivatives (e.g., 2-aminopyridine) condense with aliphatic aldehydes to form triazolopyridines. IR spectroscopy confirms NH (3205–3321 cm⁻¹), C≡N (2203–2215 cm⁻¹), and C=O (1682–1700 cm⁻¹) groups .
- Multicomponent Reactions : Ethyl α-cyanocinnamates and hydrazones in ethanol with piperidine yield triazolopyridines (e.g., 76% yield for ethyl 8-(2,4-dichlorophenyl)-6-methyl derivatives). Purification involves column chromatography with dichloromethane/hexane .
- Characterization :
- ¹H NMR : Methyl protons appear as singlets (δ 1.26–1.62 ppm), aromatic protons as multiplets (δ 7.26–7.93 ppm), and NH protons as downfield singlets (δ 8.42 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 369) confirm molecular weight .
Q. How is the purity of this compound derivatives validated in academic research?
- Analytical Techniques :
- Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages (e.g., C: 65.78% calculated vs. 65.85% observed) .
- X-ray Crystallography : Determines crystal structure (e.g., P2₁/c space group, R factor = 0.055) and torsion angles (e.g., 55.6° for carboxylate groups) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of triazolopyridine synthesis?
- Critical Variables :
- Catalysts : Pd(OAc)₂ (10 mol%) in DMF enhances cyclization efficiency, while Cu(I) catalysts promote radical cyclization for fluorescent probes (e.g., blue-emitting derivatives with large Stokes shifts) .
- Solvent Effects : Ethanol or DMF improves yields vs. toluene (trace yields) .
Q. How can spectral data contradictions (e.g., unexpected NH signals) be resolved during characterization?
- Troubleshooting :
- Variable Temperature NMR : Identifies dynamic proton exchange in NH groups (e.g., broad signals at room temperature vs. sharp singlets at higher temps) .
- Deuterium Exchange : Disappearance of NH peaks after D₂O treatment confirms exchangeable protons .
Q. What strategies optimize biological activity in triazolopyridine derivatives?
- Structure-Activity Relationships (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
